molecular formula C9H9BrN2 B2762906 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1935333-86-0

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2762906
CAS No.: 1935333-86-0
M. Wt: 225.089
InChI Key: BUDFNLMBEZTNQK-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.089. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFNLMBEZTNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935333-86-0
Record name 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

Difference between 5-bromo-3-ethyl-7-azaindole and 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and medicinal chemistry distinctions between 5-bromo-7-azaindole (the parent scaffold) and its C3-functionalized derivative, 5-bromo-3-ethyl-7-azaindole .

For drug development professionals, the distinction is operational:

  • 5-Bromo-7-azaindole is a primary commercial building block (CAS 183208-35-7), utilized for its C5-bromine handle in cross-coupling reactions (Suzuki, Buchwald) to generate library diversity.

  • 5-Bromo-3-ethyl-7-azaindole is a specialized, lipophilic intermediate (CAS 123997708). The C3-ethyl group is strategically installed to fill hydrophobic pockets (e.g., gatekeeper residues in kinases) or to modulate physicochemical properties (LogP, solubility) early in the lead optimization phase.

Part 1: Structural & Physicochemical Profiling[1]

The introduction of the ethyl group at the C3 position fundamentally alters the molecule's electronic profile and lipophilicity.

Comparative Data Table
Feature5-Bromo-7-azaindole (Parent)5-Bromo-3-ethyl-7-azaindole (Target)
CAS Number 183208-35-7123997708
Molecular Weight 197.03 g/mol 225.09 g/mol
Predicted LogP ~2.1~2.8
H-Bond Donors 1 (N1-H)1 (N1-H)
Electronic State Electron-deficient pyridine ring; C3 is moderately nucleophilic.C3 is blocked; Indole core is slightly more electron-rich due to alkyl donation (+I effect).
Primary Utility Starting material for library generation.Advanced intermediate for SAR optimization (hydrophobic packing).
Electronic Reactivity Analysis

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole and purine.[1] However, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, making the C3 position significantly less nucleophilic than in a standard indole.

  • Parent (5-Br-7-Aza): The C3 position is open for electrophilic aromatic substitution (EAS), but requires activation (e.g., Lewis acids) or pre-functionalization strategies.

  • Ethyl Derivative: The C3 position is occupied. The ethyl group acts as a weak electron donor, slightly increasing the electron density of the pyrrole ring, potentially stabilizing the N1-H for hydrogen bonding in the ATP-binding pocket of kinases.

Visualization: Reactivity & Functionalization Map

ReactivityMap Parent 5-Bromo-7-azaindole (Scaffold) C5 C5 Position: Suzuki/Buchwald Coupling (High Reactivity) Parent->C5 C3 C3 Position: Electrophilic Substitution (Moderate Reactivity) Parent->C3 N1 N1 Position: Alkylation/Protection (High Reactivity) Parent->N1 N7 N7 Position: H-Bond Acceptor (Kinase Hinge Binder) Parent->N7

Figure 1: Reactivity profile of the 5-bromo-7-azaindole scaffold. The C3 position is the site of ethylation, while C5 serves as the primary vector for library expansion.

Part 2: Synthetic Pathways & Protocols

The synthesis of 5-bromo-3-ethyl-7-azaindole from the parent is not trivial due to the reduced nucleophilicity of the azaindole ring compared to indole. Direct alkylation with ethyl halides often leads to N1-alkylation (poly-alkylation) rather than C3-alkylation.

Recommended Route: Friedel-Crafts Acylation followed by Reduction. This two-step sequence guarantees regioselectivity at C3.

Workflow Visualization

SynthesisWorkflow Start Start: 5-Bromo-7-azaindole (CAS 183208-35-7) Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Activation Inter Intermediate: 3-Acetyl-5-bromo-7-azaindole Step1->Inter C-C Bond Formation Step2 Step 2: Carbonyl Reduction (Et3SiH, TFA) Inter->Step2 Deoxygenation End Target: 5-Bromo-3-ethyl-7-azaindole Step2->End Final Purification

Figure 2: Regioselective synthesis of the 3-ethyl derivative via acylation-reduction.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetyl-5-bromo-7-azaindole

Mechanism: The aluminum chloride forms a complex with the azaindole nitrogen, protecting it, while simultaneously generating the acylium ion for electrophilic attack at C3.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 5-Bromo-7-azaindole (1.0 eq, 10 mmol)

    • Aluminum Chloride (AlCl3) (5.0 eq)

    • Acetyl Chloride (5.0 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Suspend AlCl3 in DCM at 0°C.

    • Add 5-bromo-7-azaindole in portions. (Note: Exothermic; the mixture may turn dark/slurry).

    • Add Acetyl Chloride dropwise over 15 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Pour the reaction mixture carefully onto ice/water.

    • Workup: Filter the solid precipitate (often the product). If soluble, extract with EtOAc/THF.

    • Purification: Recrystallize from MeOH or triturated with ether.

    • Expected Yield: 70-85%.

Step 2: Reduction to 5-Bromo-3-ethyl-7-azaindole

Mechanism: Ionic hydrogenation using Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA). This method avoids the harsh conditions of Wolff-Kishner and is compatible with the aryl bromide.

  • Setup: 100 mL round-bottom flask.

  • Reagents:

    • 3-Acetyl-5-bromo-7-azaindole (1.0 eq)

    • Triethylsilane (Et3SiH) (3.0 eq)

    • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

  • Procedure:

    • Dissolve the ketone in neat TFA (or TFA/DCM 1:1 if solubility is an issue).

    • Add Et3SiH dropwise at 0°C.

    • Heat to 50-60°C for 4-6 hours. Monitor by LCMS (Disappearance of M+42 peak).

    • Workup: Remove TFA under reduced pressure. Neutralize residue with sat. NaHCO3. Extract with EtOAc.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR should show a triplet (~1.2 ppm) and quartet (~2.7 ppm) for the ethyl group.

Part 3: Medicinal Chemistry Implications (SAR)

Why synthesize the ethyl derivative? The transition from 5-bromo-7-azaindole to 5-bromo-3-ethyl-7-azaindole is usually driven by Structure-Activity Relationship (SAR) optimization in kinase inhibitors.

  • Hydrophobic Packing: In many kinases (e.g., JAK, Trk, Aurora), the ATP binding pocket contains a hydrophobic region near the gatekeeper residue. The C3-ethyl group can displace water molecules and form Van der Waals interactions with residues like Methionine, Leucine, or Phenylalanine, significantly improving potency (often 10-100x).

  • Solubility & Lipophilicity: The parent scaffold is planar and can stack efficiently, leading to poor solubility. The C3-ethyl group disrupts this planarity (increasing entropy of solvation) and increases lipophilicity (LogP), which can improve cell membrane permeability.

  • Selectivity: The C3 substituent can induce conformational changes in the protein or clash with bulky residues in off-target kinases, thereby improving the selectivity profile of the inhibitor.

References
  • Synthesis of 7-Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[2] Link[2]

  • Friedel-Crafts Protocols: Song, J. J., et al. (2002). A practical synthesis of 7-azaindole derivatives. Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Medicinal Chemistry of Azaindoles: Zhang, L., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Compound Data (Parent): 5-Bromo-7-azaindole Product Page. Sigma-Aldrich. Link

  • Compound Data (Ethyl Derivative): 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine PubChem Entry. PubChem. Link

Sources

Architecting Kinase Inhibitors: A Technical Guide to 3-Substituted 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for both indole and purine. Its utility is defined by its ability to form a bidentate hydrogen-bonding motif with the ATP-binding hinge region of kinases.

This guide focuses specifically on 3-substituted 5-bromo-7-azaindole derivatives. This specific substitution pattern offers a unique "orthogonal functionalization" strategy: the C3 position remains highly nucleophilic (amenable to electrophilic aromatic substitution or iodination), while the C5-bromide serves as a pre-installed handle for palladium-catalyzed cross-coupling. This dual-reactivity allows researchers to independently modulate the "solvent-front" vector (C3) and the "hydrophobic pocket" vector (C5) to optimize potency and selectivity.

Part 1: Structural Rationale & Pharmacophore Mapping

The Hinge Binding Motif

Unlike the indole scaffold, the nitrogen at position 7 (N7) of the azaindole acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This mimics the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region (e.g., interaction with the backbone of Glu/Leu residues).

Vector Analysis
  • C3 Position (Solvent Front/Gatekeeper): Substituents here project toward the solvent-exposed region or interact with the gatekeeper residue. Modifications here (e.g., acyl, alkyl, aryl) often modulate solubility and metabolic stability.

  • C5 Position (Hydrophobic Pocket): The 5-bromo handle allows extension into the deep hydrophobic pocket (selectivity pocket). Bulky aryl or heteroaryl groups here determine kinase selectivity profiles.

Physicochemical Comparison
PropertyIndole7-AzaindoleImpact on Drug Design
pKa (Conjugate Acid) -2.4 (very weak base)4.6 (pyridine-like)Improved solubility in acidic media; better pharmacokinetic profile.
H-Bonding Donor (N1)Donor (N1) + Acceptor (N7)Enables bidentate hinge binding; increases affinity.
Lipophilicity (LogP) HigherLowerReduced non-specific binding; improved oral bioavailability.
Metabolic Stability Prone to oxidation at C3More stablePyridine ring deactivates the system slightly, reducing oxidative clearance.

Part 2: Synthetic Architecture & Orthogonal Functionalization

The core challenge in synthesizing these derivatives is controlling regioselectivity. The 5-bromo-7-azaindole starting material allows for a "Selectivity Switch" strategy. By introducing a more reactive halogen (Iodine) at C3, we create a hierarchy of reactivity: C3-I > C5-Br .

Strategic Workflow (DOT Visualization)

SyntheticWorkflow Start 5-Bromo-7-azaindole Step1 C3-Iodination (NIS, DMF) Start->Step1 Regioselective EAS Intermediate 3-Iodo-5-bromo- 7-azaindole Step1->Intermediate Protect N1-Protection (SEM/Tosyl) Intermediate->Protect Base, R-Cl Coupling1 Suzuki Coupling A (Selective at C3-I) Protect->Coupling1 Pd(0), R1-B(OH)2 Low Temp Coupling2 Suzuki Coupling B (At C5-Br) Coupling1->Coupling2 Pd(0), R2-B(OH)2 High Temp Final 3,5-Disubstituted Target Coupling2->Final Deprotection

Caption: Orthogonal synthetic workflow exploiting reactivity differences between C3-Iodide and C5-Bromide.

Part 3: Experimental Protocols

Protocol A: Regioselective C3-Iodination

Objective: Install a reactive handle at C3 without affecting the C5-bromide. Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrrole ring directs the electrophile to C3.

Materials:

  • 5-Bromo-7-azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Anhydrous)

  • KOH (Solid)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-7-azaindole (e.g., 5.0 g) in anhydrous DMF (50 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add NIS (1.05 eq) portion-wise over 15 minutes. Scientific Note: Slow addition prevents over-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:2). The product (3-iodo-5-bromo-7-azaindole) is usually less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-water (200 mL). A precipitate will form.

  • Purification: Filter the solid, wash with 10% sodium thiosulfate (to remove residual iodine) and water. Dry under vacuum.

    • Yield Expectation: >85%.[1][2][3]

    • Self-Validating Check: 1H NMR should show the disappearance of the C3-H signal (approx. 7.5 ppm) and retention of the C5-Br pattern.[1]

Protocol B: Sequential Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize C3 (Iodide) first, then C5 (Bromide).

Materials:

  • 3-Iodo-5-bromo-1-(phenylsulfonyl)-7-azaindole (Protected Intermediate)

  • Boronic Acid A (for C3)

  • Boronic Acid B (for C5)

  • Pd(dppf)Cl2·DCM (Catalyst)

  • K2CO3 (2M aqueous)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Coupling 1 (C3-Selective):

    • Combine the di-halo scaffold (1.0 eq), Boronic Acid A (1.1 eq), and Pd(dppf)Cl2·DCM (5 mol%) in Dioxane/Water (4:1).

    • Crucial Step: Degas the solvent with

      
       bubbling for 15 mins. Oxygen poisons Pd(0).
      
    • Heat to 60°C for 4-6 hours. Scientific Note: The C-I bond breaks more easily than C-Br. Keeping the temperature lower (60°C vs 100°C) ensures the C5-Br remains intact.

    • Isolate the mono-coupled product via column chromatography.

  • Coupling 2 (C5-Functionalization):

    • Take the isolated mono-coupled product (1.0 eq), Boronic Acid B (1.5 eq), and fresh catalyst.

    • Heat to 100°C (reflux) overnight. The higher energy barrier of the C-Br bond requires elevated temperatures.

  • Deprotection: Remove the sulfonyl group using TBAF/THF or NaOH/MeOH to restore the hinge-binding N1-H.

Part 4: Biological Application & Signaling Pathway

Case Study: Targeting BRAF Kinase

Derivatives of 5-bromo-7-azaindole are foundational in designing inhibitors for the MAPK signaling pathway, specifically BRAF V600E mutants (e.g., Vemurafenib analogs).

Mechanism of Action: The 7-azaindole core occupies the ATP pocket. The C3-substituent (often a bulky aryl group) locks the kinase in an inactive conformation or interacts with the "gatekeeper" residue, preventing ATP access.

Pathway Visualization (DOT)

SignalingPathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->BRAF Inhibits (ATP Competition)

Caption: MAPK signaling cascade showing the intervention point of 7-azaindole derivatives at BRAF.

Part 5: Troubleshooting & Optimization (Senior Scientist Insights)

  • N1-Protection is Non-Negotiable for Lithiation: If you plan to functionalize C5 via lithiation-halogen exchange instead of Suzuki coupling, you must protect N1 (e.g., SEM, Boc). The N1-H proton is acidic (pKa ~13) and will quench organolithiums immediately.

  • Suzuki Coupling "Stalling": If the C5-coupling stalls, switch from Carbonate bases (K2CO3) to Phosphate bases (K3PO4) or use specialized ligands like SPhos or XPhos . These bulky, electron-rich ligands facilitate the oxidative addition into the sterically hindered or electron-rich 7-azaindole ring [1].

  • Purification Issues: 7-azaindoles are polar. If standard silica chromatography yields broad peaks, add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity and prevent streaking.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (MDPI). Available at: [Link][2][4]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link][2][4][5][6][7][8][9][10][11]

Sources

An In-depth Technical Guide to 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of a specific, yet important, derivative: 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine. We will delve into its physicochemical properties, provide a detailed synthetic protocol, and explore its relevance and applications within the landscape of modern drug discovery.

Physicochemical Properties and Characterization

While specific experimental data for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is not extensively reported in publicly available literature, we can infer its key properties based on its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine and Related Analogs

Property5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)
Molecular Formula C₉H₉BrN₂[1]C₉H₉BrN₂C₇H₅BrN₂[2]
Molecular Weight 225.09 g/mol 225.09 g/mol 197.04 g/mol [2]
Physical Appearance Predicted: Off-white to pale brown solid/powderPale brown powderWhite to Yellow to Orange powder to crystal[3]
Melting Point Predicted: ~170-185 °C176–177 °C178.0 to 182.0 °C[3]

Expert Insight: The presence of the planar, aromatic pyrrolo[2,3-b]pyridine core, coupled with the bromine substituent, suggests that 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a solid at ambient temperature with a relatively high melting point, likely in the range of its close analogs. The physical appearance is anticipated to be a crystalline or powdered solid, with coloration ranging from off-white to pale brown, which is common for such heterocyclic compounds.

Predicted Analytical Characterization

For unambiguous identification, the following analytical data would be expected:

  • ¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the ethyl carbons and the carbons of the bicyclic aromatic system.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, exhibiting the characteristic isotopic pattern of a bromine-containing compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridines can be effectively achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an appropriate aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

This protocol is an adapted, generalized procedure and should be optimized for specific laboratory conditions.

Reagents and Materials:

  • (5-Bromopyridin-2-yl)hydrazine

  • Butanal

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add butanal (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Fischer Indole Cyclization:

    • To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the PPA to approximately 80-100 °C.

    • Slowly and carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.

    • Increase the temperature to 160-180 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both the acidic catalyst and the reaction medium. Its high viscosity and thermal stability make it ideal for the high temperatures required for the cyclization step.

  • High Temperature: The Fischer indole synthesis is an energetically demanding reaction, requiring significant thermal energy to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

  • Aqueous Workup with Ice: The highly exothermic nature of quenching PPA with water necessitates the use of ice to control the temperature and prevent side reactions.

  • Chromatographic Purification: This is a standard and effective method for separating the desired product from any unreacted starting materials, isomers, or polymeric byproducts that may have formed during the high-temperature reaction.

Workflow Diagram

SynthesisWorkflow cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Fischer Indole Cyclization cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification A (5-Bromopyridin-2-yl)hydrazine + Butanal B Crude Hydrazone A->B Ethanol, RT C Hot PPA D Crude Product in PPA C->D 160-180 °C E Quench with Ice D->E F Neutralize (NaHCO₃) E->F G Extract (DCM) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine I->J

Caption: Synthetic workflow for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is frequently employed in drug design to improve metabolic stability, modulate solubility, and introduce a key hydrogen bond donor/acceptor site for target engagement.

Kinase Inhibition:

The primary therapeutic utility of this scaffold lies in the development of kinase inhibitors. The N-H of the pyrrole and the nitrogen of the pyridine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent inhibitors of FGFRs, demonstrating the scaffold's effectiveness in this therapeutic area.[4]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: SGK-1 is involved in cell survival and proliferation, and its inhibition is a target for certain cancers. The 1H-pyrrolo[2,3-b]pyridine framework is a key component of potent SGK-1 inhibitors.

  • TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors: TNIK is another kinase target in oncology, and 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against this enzyme.

Logical Relationship of the Scaffold to Kinase Inhibition:

KinaseInhibition Scaffold 1H-Pyrrolo[2,3-b]pyridine Core - Planar, Aromatic System - H-bond Donor (N-H) - H-bond Acceptor (Pyridine N) Hinge Kinase Hinge Region Scaffold->Hinge Forms Hydrogen Bonds ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Occupies Hinge->ATP_Pocket is part of Inhibition Kinase Inhibition ATP_Pocket->Inhibition leads to

Caption: Role of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition.

The 5-bromo substituent on this scaffold serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a diverse chemical space in lead optimization campaigns. The 3-ethyl group can occupy a hydrophobic pocket within the target protein, contributing to binding affinity.

Conclusion

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a valuable building block for the synthesis of biologically active molecules. While its specific physical properties are not widely documented, a clear understanding of its characteristics can be derived from related compounds. The synthetic route via the Fischer indole synthesis is a robust method for its preparation. The inherent properties of the 1H-pyrrolo[2,3-b]pyridine core make this compound and its derivatives highly relevant for the development of novel therapeutics, particularly in the competitive field of kinase inhibitor research. This guide provides a foundational understanding for researchers and scientists working with this important class of heterocyclic compounds.

References

  • PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. [Link]

  • ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. [Link]

  • PubChemLite. 5-bromo-3-ethyl-1h-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Google Patents. Synthesis of pyrrolo [2, 3 - b] pyridines.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

Technical Guide: The Role of 5-Bromo-3-Ethyl-7-Azaindole in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-3-ethyl-7-azaindole (5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine) scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry, particularly within the discovery of ATP-competitive kinase inhibitors. While the 7-azaindole core is widely recognized for its ability to mimic the purine ring of ATP, the specific substitution pattern of a 5-bromo and 3-ethyl group creates a unique chemical probe.

This guide details the structural rationale, synthetic pathways, and application of this scaffold.[1] The 3-ethyl group serves as a critical hydrophobic anchor targeting the kinase "gatekeeper" region or back-cleft hydrophobic pockets, while the 5-bromo moiety acts as a versatile synthetic handle for palladium-catalyzed cross-coupling, allowing researchers to extend the molecule into the solvent-exposed region to modulate solubility and pharmacokinetic properties.

Structural Anatomy & Pharmacophore Logic

The efficacy of this scaffold stems from its ability to satisfy multiple binding requirements simultaneously.

The 7-Azaindole Core (Hinge Binder)

The 1H-pyrrolo[2,3-b]pyridine system is an isostere of the purine ring found in ATP.

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (typically the backbone carbonyl of the residue corresponding to E239 in ABL or similar).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge.

  • Advantage: Unlike indole, the extra nitrogen (N7) increases water solubility and acidity, often improving the pharmacokinetic profile.

The 3-Ethyl Group (Hydrophobic Anchor)
  • Function: The C3 position projects into the deep hydrophobic pocket behind the ATP binding site, often interacting with the "gatekeeper" residue or the hydrophobic spine.

  • Why Ethyl? Methyl groups are often too small to fill the hydrophobic void, while larger groups (isopropyl, phenyl) may cause steric clashes in kinases with smaller gatekeepers (e.g., Threonine). The ethyl group offers an optimal balance of van der Waals contact surface area and steric freedom.

  • Case Study: In HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors, the 3-ethyl group was found to significantly improve potency and selectivity compared to the unsubstituted analog by filling a specific lipophilic pocket defined by Tyr28 [1].[2]

The 5-Bromo Group (Synthetic Vector)[3]
  • Function: The C5 position points towards the solvent-exposed front of the ATP binding pocket.

  • Utility: The bromine atom is a "placeholder" for late-stage diversification. It allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing tails (e.g., morpholine, piperazine) or specific interacting groups that reach the ribose-binding pocket.

Structural Visualization

Scaffold_Anatomy cluster_kinase Kinase ATP Pocket Interactions Core 7-Azaindole Core (Hinge Binder) Pos3 3-Ethyl Group (Hydrophobic Anchor) Core->Pos3 Targets Gatekeeper (Van der Waals) Pos5 5-Bromo Group (Solvent Front Vector) Core->Pos5 Synthetic Handle (Suzuki/Buchwald) Hinge Hinge Region (H-Bonds) Core->Hinge Pocket Back Pocket (Selectivity) Pos3->Pocket Solvent Solvent Front (Solubility) Pos5->Solvent

Caption: Functional decomposition of the 5-bromo-3-ethyl-7-azaindole scaffold within the kinase ATP binding site.

Synthetic Pathways[1][3][4][5][6]

Synthesizing the core requires regioselective functionalization. The most robust route avoids direct alkylation (which can lead to poly-alkylation) and instead utilizes Friedel-Crafts acylation followed by reduction.

Preferred Route: Acylation-Reduction

This protocol ensures the ethyl group is installed exclusively at the C3 position of the electron-rich pyrrole ring [2].

Step 1: Friedel-Crafts Acylation

  • Reagents: 5-bromo-7-azaindole, Aluminum Chloride (

    
    ), Acetyl Chloride.
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Mechanism: The Lewis acid activates the acetyl chloride. The electron-rich C3 position of the 7-azaindole attacks the acylium ion.

  • Product: 3-acetyl-5-bromo-7-azaindole.

Step 2: Ionic Hydrogenation (Reduction)

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic Acid (TFA).
    
  • Conditions: 50°C - 70°C.[3]

  • Mechanism: TFA protonates the ketone oxygen, generating a carbocation which is trapped by the hydride from triethylsilane. This occurs twice to reduce the carbonyl (

    
    ) to the methylene (
    
    
    
    ).
  • Product: 5-bromo-3-ethyl-7-azaindole .

Synthetic Workflow Diagram

Synthesis_Route Start 5-Bromo-7-azaindole (Commercially Available) Step1 Step 1: Acylation Reagents: Acetyl Chloride, AlCl3 Solvent: DCM, 0°C to RT Start->Step1 Inter Intermediate: 3-Acetyl-5-bromo-7-azaindole Step1->Inter Step2 Step 2: Reduction Reagents: Et3SiH, TFA Temp: 70°C Inter->Step2 Final Target Scaffold: 5-Bromo-3-ethyl-7-azaindole Step2->Final

Caption: Two-step regioselective synthesis of 5-bromo-3-ethyl-7-azaindole via Friedel-Crafts acylation and ionic reduction.

Experimental Protocols

Synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Based on standard protocols adapted from kinase inhibitor literature [2].

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)

  • Aluminum Chloride (

    
    , 5.0 eq)
    
  • Acetyl Chloride (1.5 eq)

  • Triethylsilane (

    
    , 10.0 eq)
    
  • Trifluoroacetic Acid (TFA, excess)

Procedure:

  • Acylation:

    • Suspend

      
       (5 eq) in anhydrous DCM under 
      
      
      
      atmosphere at 0°C.
    • Add 5-bromo-7-azaindole (1 eq) portion-wise. Stir for 30 min.

    • Add acetyl chloride (1.5 eq) dropwise.[3]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Pour carefully onto ice/water. Extract with EtOAc.[4][3][5] Wash with brine, dry over

      
      .[4]
      
    • Purification: Recrystallize or flash chromatography (MeOH/DCM) to isolate the 3-acetyl intermediate.

  • Reduction:

    • Dissolve the 3-acetyl intermediate in TFA (approx. 10 mL per gram).

    • Add

      
       (10 eq).
      
    • Heat to 70°C for 16 hours.

    • Workup: Concentrate TFA in vacuo. Neutralize residue with saturated

      
      .[4] Extract with EtOAc.[4][3][5]
      
    • Purification: Flash chromatography (Hexanes/EtOAc) yields the title compound as a white/off-white solid.

LanthaScreen™ Eu Kinase Binding Assay

To validate the binding affinity of derivatives synthesized from this scaffold.

Materials:

  • Kinase of interest (e.g., HPK1, JAK3).

  • Eu-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled Kinase Tracer (ATP competitive probe).

  • Test Compound (5-bromo-3-ethyl-7-azaindole derivative).

Protocol:

  • Preparation: Dilute test compounds in DMSO (3-fold serial dilutions).

  • Incubation: In a white 384-well plate, mix:

    • 5 µL Kinase/Antibody solution.

    • 5 µL Tracer solution.

    • 5 µL Test compound.

  • Equilibrium: Shake for 30 seconds; incubate for 60 minutes at RT in the dark.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm (Eu) and 665 nm (Tracer)).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot vs. log[compound] to determine 
    
    
    
    .

Case Study: HPK1 Inhibition

The power of the 3-ethyl substitution is exemplified in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

  • Challenge: HPK1 is an immune checkpoint target. Early 7-azaindole hits lacked selectivity against related kinases like LCK and MAP4K4.

  • Solution: Researchers introduced the 3-ethyl group.[3]

  • Result: The ethyl group filled a distinct hydrophobic pocket formed by the gatekeeper residue, improving the Lipophilic Ligand Efficiency (LLE). This modification, combined with a specific substitution at the 5-position (via the bromo-handle), led to compounds with nanomolar potency and >50-fold selectivity over LCK [1].

References

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Source: ACS Medicinal Chemistry Letters (2021). Context: Demonstrates the specific utility of the 3-ethyl-7-azaindole scaffold in optimizing potency and selectivity. URL:[Link]

  • Synthesis of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (General Protocol).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[6] Chemical and Pharmaceutical Bulletin (2018). Context: Review of the hinge-binding modes ("normal" vs "flipped") of 7-azaindoles. URL:[Link][3]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine via Fischer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure found in numerous biologically active compounds, including potent inhibitors for Traf2 and Nck-interacting kinase (TNIK) in colorectal cancer and Phosphodiesterase 4B (PDE4B).[1] The Fischer indole synthesis, a robust and historic reaction, is adapted here for the construction of the 7-azaindole core.[2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol from commercially available precursors, and offers expert insights into overcoming the unique challenges posed by the electron-deficient pyridine ring system.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable scaffold in drug discovery. The bromo-substitution at the C-5 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Fischer indole synthesis, first reported in 1883, remains one of the most powerful and versatile methods for constructing indole rings.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4] However, its application to pyridine-derived hydrazines (pyridylhydrazines) to form azaindoles is challenging. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the key[5][5]-sigmatropic rearrangement step more difficult than in carbocyclic analogues.[6][7] To overcome this hurdle, harsh reaction conditions, such as high temperatures and the use of strong dehydrating acids like polyphosphoric acid (PPA), are typically required.[5][8]

This guide details a reliable protocol for the Fischer cyclization of 5-bromo-2-hydrazinopyridine with butanal to selectively yield 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

Reaction Mechanism: The Fischer Indole Synthesis Pathway

The synthesis proceeds through a cascade of acid-catalyzed transformations. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation: The reaction initiates with the condensation of 5-bromo-2-hydrazinopyridine and butanal to form the corresponding pyridylhydrazone.[4]

  • Tautomerization: The hydrazone is in equilibrium with its enehydrazine tautomer. This step is essential as the enehydrazine is the active species in the subsequent rearrangement.[2][9]

  • [5][5]-Sigmatropic Rearrangement: Under strong acid catalysis (PPA), the protonated enehydrazine undergoes the key C-C bond-forming[5][5]-sigmatropic rearrangement. This step temporarily disrupts the aromaticity of the pyridine ring to form a di-imine intermediate.[2][10]

  • Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The newly formed aniline-like amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal intermediate.[10]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions, driven by the formation of a stable aromatic system, yields the final 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine product.[2][4]

Fischer_Mechanism Figure 1: Mechanism of the Fischer Azaindole Synthesis cluster_start Reactants Start1 5-Bromo-2-hydrazinopyridine Hydrazone Pyridylhydrazone Intermediate Start1->Hydrazone Condensation (-H₂O) Start2 Butanal Start2->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺ Catalyzed) Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Intramolecular Cyclization Product 5-Bromo-3-ethyl-1H- pyrrolo[2,3-b]pyridine Aminal->Product Elimination (-NH₃)

Caption: Figure 1: Mechanism of the Fischer Azaindole Synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves strong acids, high temperatures, and potentially hazardous reagents.[11] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The quenching of hot PPA is highly exothermic and must be done with extreme care.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Bromo-2-chloropyridine≥98%Sigma-Aldrich
Hydrazine hydrate≥98% (or ~64% aq.)Sigma-Aldrich
Butanal≥99%Sigma-Aldrich
Polyphosphoric Acid (PPA)115% assaySigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma
HexanesACS GradeFisher Scientific
Crushed IceN/A
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

Causality: This precursor is not always commercially available and is typically synthesized via nucleophilic aromatic substitution. Using an excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of dimer byproducts.[12]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-chloropyridine (1.0 eq).

  • Add hydrazine hydrate (10 eq) cautiously.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (e.g., 8:2 Ethyl Acetate/Methanol).[13]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-2-hydrazinopyridine, which can be used in the next step without further purification.

Step 2: Fischer Cyclization to 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Causality: This protocol employs an in situ formation of the hydrazone followed by immediate cyclization. Polyphosphoric acid acts as both the Brønsted acid catalyst and a powerful dehydrating agent, facilitating both the hydrazone formation and the subsequent cyclization/aromatization steps.[8][10] The high temperature is necessary to provide the activation energy for the difficult[5][5]-sigmatropic rearrangement on the electron-poor pyridine system.[7]

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10-15g per 1g of hydrazine).

  • Heating: Heat the PPA to ~80 °C under a gentle stream of nitrogen with steady stirring until it becomes a mobile liquid.

  • Reactant Addition: Add 5-bromo-2-hydrazinopyridine (1.0 eq) to the hot PPA. Stir for 10-15 minutes until a homogenous mixture is formed.

  • Carbonyl Addition: Add butanal (1.1 eq) dropwise to the mixture, ensuring the temperature does not rise excessively.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 160-170 °C. Maintain this temperature for 2-4 hours. The mixture will typically darken in color. Monitor the disappearance of the starting material using TLC (e.g., 7:3 Hexanes/EtOAc).

  • Work-up (CRITICAL STEP):

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

    • Allow the reaction mixture to cool slightly (to ~100-120 °C) so it is still pourable.

    • With extreme caution , slowly and carefully pour the hot PPA mixture in a thin stream into the stirred ice water. This quenching is highly exothermic.

  • Neutralization & Extraction:

    • Once the quench is complete and the mixture has reached room temperature, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (or cautiously adding solid NaOH pellets/solution) until the pH is ~8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). .

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product as a dark solid or oil.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the pure fractions and remove the solvent to yield 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine as a solid. Recrystallization from a solvent system like benzene-hexane may be performed for further purification.[8]

Experimental Workflow and Data

Workflow Figure 2: Experimental Workflow Diagram cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Charge PPA, 5-bromo-2-hydrazinopyridine, & butanal Reaction 2. Heat to 160-170 °C (2-4 hours) Reactants->Reaction Quench 3. Quench in Ice Water (Caution!) Reaction->Quench Neutralize 4. Neutralize to pH 8-9 Quench->Neutralize Extract 5. Extract with EtOAc Neutralize->Extract Dry 6. Dry & Concentrate Extract->Dry Chroma 7. Column Chromatography Dry->Chroma Product Final Product Chroma->Product

Caption: Figure 2: Experimental Workflow Diagram.

Table 1: Summary of Reaction Parameters & Expected Results

ParameterValueRationale / Comment
Scale 5-10 mmolA typical laboratory scale for initial synthesis.
Reactant Ratio 1.0 eq Hydrazine / 1.1 eq ButanalA slight excess of the aldehyde ensures complete consumption of the more valuable hydrazine precursor.
Catalyst/Solvent Polyphosphoric Acid (PPA)Strong acid and dehydrating agent required to overcome the deactivation of the pyridine ring.[5][7]
Temperature 160-170 °CHigh thermal energy is required for the key[5][5]-sigmatropic rearrangement step.[8]
Reaction Time 2-4 hoursMonitor by TLC; prolonged heating can lead to decomposition and tar formation.
Expected Yield 35-60%Yields for Fischer synthesis on pyridyl systems can be moderate due to harsh conditions and potential side reactions.[5]
Product Appearance Off-white to pale brown solidColor may vary based on purity.
Purification Method Silica Gel ChromatographyEffective for removing polar baseline impurities and unreacted starting materials.

References

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1304–1314. Available from: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020). Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. (2021). Available from: [Link]

  • RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). Available from: [Link]

  • ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (2015). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of azaindoles. Available from: [Link]

  • Synfacts. Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2010). Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Disubstituted 5-Iodo-1 H -Pyrrolo[2,3- b ]pyridines via Fischer Cyclization. (2015). Available from: [Link]

  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. (2014). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). Available from: [Link]

  • PrepChem.com. Synthesis of 2-hydrazino-5-chloropyridine. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2010). Available from: [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). Available from: [Link]

  • PubChem. 5-Bromo-2-hydrazinopyridine. Available from: [Link]

  • Preprints.org. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Available from: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Available from: [Link]

  • University of New Hampshire Scholars' Repository. The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (1970). Available from: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-3-ethyl-7-azaindole

[1][2]

Executive Summary & Strategic Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, Trk).[1][2] However, the functionalization of 5-bromo-3-ethyl-7-azaindole via Buchwald-Hartwig amination presents a unique "dual-poisoning" challenge not found in simple aryl halides.[1][2]

The Challenge: The "Azaindole Trap"

Successful coupling requires navigating two competing failure modes inherent to the substrate's electronic structure:

  • N7-Coordination (The Pyridine Problem): The lone pair on N7 is highly basic and capable of displacing phosphine ligands from Palladium, forming inactive [Pd(substrate)₂L₂] complexes.[2]

  • N1-Deprotonation (The Pyrrole Problem): The N1 proton (pKa ~13) is acidic.[2] Under standard weak base conditions (e.g., Cs₂CO₃), equilibrium deprotonation creates an N1-anion that can bridge two Palladium centers or sequester the catalyst, halting the cycle.[2]

The Solution: The "Soluble Base" Strategy

Contrary to standard Buchwald protocols that favor weak bases (Cs₂CO₃, K₃PO₄), unprotected 5-bromo-7-azaindoles require strong, soluble bases like LiHMDS .[1][2] This ensures rapid, quantitative deprotonation of the N1 position prior to oxidative addition, converting the substrate into an electron-rich anion that accelerates the reaction while preventing catalyst sequestration.

Decision Matrix & Ligand Selection

Selection of the catalytic system is dictated by the amine partner. The 3-ethyl substituent at C3 exerts a mild electron-donating effect, slightly deactivating the C5-Br bond compared to the unsubstituted parent, necessitating highly active "Generation 3" (G3) precatalysts.[1][2]

DOT Diagram 1: Experimental Decision Tree

GStartSubstrate: 5-Bromo-3-ethyl-7-azaindoleQ1Is the N1-H Protected?Start->Q1ProtectedProtected (N-Boc, N-SEM, N-Bn)Q1->ProtectedYesUnprotectedUnprotected (Free N-H)Q1->UnprotectedNoCondCPROTOCOL C:Xantphos / Pd(OAc)2Cs2CO3 / Dioxane100°CProtected->CondCQ2Amine Type?Unprotected->Q2PrimaryPrimary Amine / AnilineQ2->PrimaryR-NH2SecondarySecondary AmineQ2->SecondaryR2-NHCondAPROTOCOL A:BrettPhos Pd G3LiHMDS / THF65°CPrimary->CondACondBPROTOCOL B:RuPhos Pd G3LiHMDS / THF65°CSecondary->CondB

Caption: Decision tree for selecting optimal catalytic conditions based on substrate protection status and amine class.

Detailed Protocols

Protocol A: Direct Coupling of Unprotected Substrate (Primary Amines)

Scope: Ideal for coupling 5-bromo-3-ethyl-7-azaindole with primary alkyl amines or anilines.[1][2] Mechanism: Uses BrettPhos , a bulky ligand that prevents N7-binding and promotes reductive elimination of primary amines.[1][2]

Materials
  • Substrate: 5-bromo-3-ethyl-7-azaindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)[1][2]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)[2]

    • Note: 2.2 equiv is critical.[1] 1.0 equiv to deprotonate N1, 1.2 equiv for the cross-coupling.

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) or Schlenk tube. Cool under a stream of Argon/Nitrogen.[3]

  • Solids Charge: Add 5-bromo-3-ethyl-7-azaindole (1.0 equiv), Amine (if solid, 1.2 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Inerting: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Base Addition (The Critical Step): Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv) at Room Temperature (RT).

    • Observation: The solution will likely turn dark or deep yellow/orange upon deprotonation of the azaindole.

  • Reaction: Heat the mixture to 65 °C in a pre-heated block. Stir vigorously (1000 rpm).

  • Monitoring (Self-Validation):

    • T = 1 hr: Check LCMS/TLC. The reaction is often fast.

    • Pass Criteria: Disappearance of bromide (M+H 225/227 pattern).

    • Fail Criteria: If starting material remains after 4h, add 1.0 equiv more LiHMDS. Consumption of base by adventitious moisture is the most common failure mode.

  • Workup: Cool to RT. Quench with saturated NH₄Cl (aq) and dilute with EtOAc. Separate layers. Dry organic phase over Na₂SO₄.[3]

Protocol B: Direct Coupling of Unprotected Substrate (Secondary Amines)

Scope: Morpholines, Piperazines, Piperidines.[2] Modification: Uses RuPhos , which is superior for secondary amines due to steric matching.

Materials
  • Catalyst: RuPhos Pd G3 (1.0 – 2.0 mol%)[1][2]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)[1][2]

  • Conditions: Same as Protocol A.

Protocol C: Coupling of N1-Protected Substrate (e.g., N-SEM/Boc)

Scope: Used when the amine partner contains base-sensitive groups (esters, nitriles) incompatible with LiHMDS.[1][2] Mechanism: Standard Buchwald-Hartwig cycle; N7 poisoning is less severe when N1 is blocked sterically.[1][2]

Materials
  • Substrate: 5-bromo-3-ethyl-1-(protection)-7-azaindole.[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) OR RuPhos Pd G3 (2 mol%).[1][2]

  • Base: Cs₂CO₃ (3.0 equiv, anhydrous micronized).

  • Solvent: 1,4-Dioxane.[1][2]

Step-by-Step Methodology
  • Combine substrate, amine (1.2 equiv), Base (Cs₂CO₃), and Catalyst in a vial.[2]

  • Evacuate/backfill with Argon.[3][4]

  • Add Dioxane (degassed).

  • Heat to 100 °C for 12-18 hours.

    • Note: Higher temperature is required compared to the LiHMDS protocol because the base is weaker and heterogeneous.

Mechanistic Workflow & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting. The diagram below illustrates the "Productive" vs. "Inhibitory" pathways.

DOT Diagram 2: Catalytic Cycle & Inhibition Pathways[1]

ReactionCyclePd_PrePd Precatalyst (G3)Active_PdL-Pd(0)Pd_Pre->Active_PdActivationSubstrate5-Br-3-Et-7-AzaindoleDeprotLiHMDS Deprotonation(Forms Azaindolyl Anion)Substrate->DeprotStep 1 (Essential)PoisonFAILURE MODE:Pd Coordination to N7(Catalyst Death)Substrate->PoisonIf N1 not deprotonatedor Ligand too smallOxAddOxidative Addition(L-Pd-Ar-Br)Deprot->OxAdd+ Active_PdAmineBindAmine Binding & DeprotonationOxAdd->AmineBindRedElimReductive Elimination(Product Release)AmineBind->RedElimRedElim->Active_PdRegeneration

Caption: Catalytic cycle highlighting the necessity of N1-deprotonation to prevent N7-coordination failure modes.

Troubleshooting Table: The Self-Validating System
ObservationDiagnosisCorrective Action
No Conversion (SM Remaining) Catalyst Poisoning (N7 binding)Switch to bulkier ligand (BrettPhos or tBuBrettPhos ).[1][2] Ensure N1 is fully deprotonated (check LiHMDS quality).
Low Yield (<30%) Incomplete DeprotonationIncrease LiHMDS to 2.5 equiv . Ensure THF is strictly anhydrous.
Debromination (Hydrodehalogenation)

-Hydride Elimination
Reaction temperature too high.[1][2] Lower to 50°C. Ensure amine is not sterically crowded.
Product + Dimer HomocouplingReduce catalyst loading. Ensure strict O₂-free conditions (Argon sparge).

Comparative Data Summary

The following table summarizes expected performance based on literature precedents for 5-bromo-7-azaindoles [1, 2].

ParameterProtocol A (LiHMDS/THF)Protocol C (Cs₂CO₃/Dioxane)
Substrate State Unprotected (N-H)Protected (N-SEM/Boc)
Reaction Time 1 - 4 Hours12 - 24 Hours
Temperature 65 °C (Mild)100 - 110 °C (Harsh)
Typical Yield 80 - 95%60 - 85%
Functional Group Tol. Low (No esters, ketones)High (Esters, nitriles OK)
Key Advantage Speed & Atom Economy (No protection steps)Robustness (Less sensitive to moisture)

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[5] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][2][6][5][7][8] Organic Letters, 12(20), 4438–4441.[6][5][8] [Link]

  • Laha, J. K., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles... Beilstein Journal of Organic Chemistry, 8, 1992–1999. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[9] [Link][1][2]

Scale-up synthesis methods for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1260863-18-6). While the 7-azaindole scaffold is a privileged structure in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib), the introduction of alkyl groups at the C3 position without compromising the sensitive C5-bromide handle presents specific process challenges. This guide recommends a Friedel-Crafts Acylation / Ionic Hydrogenation sequence. This pathway avoids the risks of debromination associated with catalytic hydrogenation and the harsh conditions of Wolff-Kishner reduction, ensuring high chemoselectivity and yield on a multi-gram to kilogram scale.

Introduction & Retrosynthetic Analysis

The target molecule combines a 7-azaindole core with a C5-bromide (useful for subsequent Suzuki/Buchwald couplings) and a C3-ethyl group. Direct alkylation of 7-azaindoles with ethyl halides is operationally difficult due to competing N1-alkylation and poor regioselectivity.

Therefore, a functionalization approach is superior to de novo synthesis (e.g., Fischer indole) for this specific derivative. We utilize the electron-rich nature of the pyrrole ring (C3) to introduce an acetyl group, which is subsequently reduced.

Retrosynthetic Scheme
  • Target: 5-Bromo-3-ethyl-7-azaindole

  • Precursor: 3-Acetyl-5-bromo-7-azaindole

  • Starting Material: 5-Bromo-7-azaindole (Commercially available or synthesized via the Vertex oxidation/reduction route).

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Regioselective installation of the acetyl group at C3. Challenge: The pyridine nitrogen lone pair coordinates with Lewis acids, deactivating the ring. Solution: Use of a stoichiometric excess of Aluminum Chloride (


) to saturate the basic nitrogen and activate the acylating agent.[1]

Reagents & Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Acetyl Chloride (1.5 equiv)

  • Aluminum Chloride, anhydrous (3.0 - 4.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10-15 volumes)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and addition funnel.

  • Slurry Formation: Charge

    
     (3.0 equiv) and DCM (5 vol) under 
    
    
    
    . Cool to 0–5 °C.
  • Substrate Addition: Add 5-Bromo-7-azaindole (1.0 equiv) portion-wise as a solid or solution in DCM. Note: Exothermic.[2][3] Maintain internal temp <10 °C. The mixture may turn orange/red as the Lewis acid complex forms.

  • Acylation: Add Acetyl Chloride (1.5 equiv) dropwise over 30–60 minutes.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor by HPLC/TLC.

    • Optimization: If conversion is slow, heat to reflux (40 °C) or use DCE at 60 °C.

  • Quench (Critical): Cool to 0 °C. Slowly pour the reaction mixture into ice-water (20 vol) with vigorous stirring. Caution: Massive HCl evolution.

  • Workup: Filter the resulting precipitate (often the product precipitates).[4] If soluble, extract with EtOAc/THF mixtures. Wash organic layer with Sat.

    
     and Brine.
    
  • Purification: Recrystallization from MeOH or EtOH is typically sufficient.

Key Process Parameter: The stoichiometry of


 is critical. Less than 3 equivalents often results in stalled reactions due to catalyst sequestration by the pyridine nitrogen.
Step 2: Ionic Hydrogenation (Reduction)

Objective: Reduction of the C3-acetyl to C3-ethyl without debromination. Mechanism: Protonation of the carbonyl oxygen by TFA forms a carbocation, which accepts a hydride from triethylsilane.[3] Why not H2/Pd? Catalytic hydrogenation poses a high risk of hydrogenolysis of the C-Br bond (debromination).

Reagents & Materials:

  • 3-Acetyl-5-bromo-7-azaindole (1.0 equiv)

  • Triethylsilane (

    
    ) (3.0 equiv)
    
  • Trifluoroacetic Acid (TFA) (10-15 volumes) or TFA/DCM (1:1) mixture.

Protocol:

  • Setup: Reactor with overhead stirring and reflux condenser.

  • Dissolution: Charge 3-Acetyl-5-bromo-7-azaindole into TFA (or TFA/DCM). The ketone forms a deep colored cation species.

  • Reduction: Add Triethylsilane (

    
    ) dropwise at room temperature.
    
    • Observation: Mild exotherm and gas evolution.

  • Heating: Heat the mixture to 40–50 °C for 2–6 hours. Monitor by HPLC for the disappearance of the ketone and the intermediate alcohol.

  • Quench: Concentrate the reaction mixture under reduced pressure to remove excess TFA and silane.

  • Neutralization: Dilute residue with EtOAc and carefully neutralize with Sat.

    
     (gas evolution).
    
  • Isolation: Separate phases. Dry organic layer (

    
    ).[3] Concentrate.
    
  • Purification: Column chromatography (Hexane/EtOAc) or crystallization (Hexane/DCM).

Data Summary Table

ParameterStep 1: AcylationStep 2: Reduction
Reagent Acetyl Chloride /


/ TFA
Temp 0 °C

RT (or Reflux)
RT

50 °C
Time 4 - 12 Hours2 - 6 Hours
Critical Risk Exotherm / HCl evolutionIncomplete reduction (Alcohol int.)
Yield (Est.) 75 - 85%80 - 90%
Purity >98% (Recryst.)>98% (Chromatography)

Process Safety & Quality Control

Safety Considerations
  • Aluminum Chloride: Reacts violently with water. Quenching releases large volumes of HCl gas. Scrubber system required for scale-up.

  • Triethylsilane: Flammable.[5][6] Generates hydrogen gas equivalents; ensure proper venting.

  • TFA: Corrosive and volatile. Use compatible seals (PTFE) on reactors.

Impurity Profile
  • Debrominated Analog: (3-ethyl-7-azaindole). Unlikely with Ionic Hydrogenation but must be monitored if using alternative reduction methods.

  • N-Acylation: In Step 1, N-acylation is reversible. Aqueous workup usually hydrolyzes any N-acetyl species back to the free NH.

  • Alcohol Intermediate: In Step 2, 1-(5-bromo-7-azaindol-3-yl)ethanol may persist if the reaction time is too short.

Mechanistic Workflow

Figure 2: Reaction progression from activation to hydride transfer.

References

  • Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2017. (Describes the large-scale handling of the 5-bromo-7-azaindole core).

  • BenchChem. "Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis." (Protocol for Ionic Hydrogenation).[3]

  • Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org.[5][6][7][8][9] Synth. Coll. Vol. 1, p.109. (Foundational protocol for AlCl3 mediated acylation).

  • Master Organic Chemistry. "Friedel-Crafts Acylation Mechanism and Conditions." (Mechanistic insight for acylation).

Sources

Troubleshooting & Optimization

Minimizing side products during bromination of 3-ethyl-1H-pyrrolo[2,3-b]pyridine

[1]

Diagnostic Hub: Identify Your Impurity

Before optimizing, we must identify which competing pathway is degrading your yield.[1] The bromination of 3-ethyl-1H-pyrrolo[2,3-b]pyridine (a 3-substituted 7-azaindole) is complex because three distinct sites compete for the halogen: the electron-rich pyrrole ring (C-2), the electron-deficient pyridine ring (C-5), and the alkyl side chain (benzylic-like position).[1]

Troubleshooting Flowchart

Use this decision tree to diagnose your specific issue based on the impurities observed by LC-MS or NMR.

DiagnosticFlowstartSTART: Analyze Crude Mixture(LC-MS / NMR)decision1Primary Impurity Type?start->decision1path_chainSide Chain Bromination(1-bromoethyl)decision1->path_chainMass M+79/81 at alkyl regionpath_polyPoly-bromination(2,5-dibromo / 2,6-dibromo)decision1->path_polyMass M+158/162path_NN-Bromination(N-Br species)decision1->path_NUnstable intermediatecause_radicalCAUSE: Radical Pathway Active(Light/Peroxides/Non-polar solvent)path_chain->cause_radicalcause_stoichCAUSE: Kinetic Overload(Excess NBS/High Temp)path_poly->cause_stoichcause_kineticCAUSE: Kinetic Trap(Insufficient reaction time/Low Temp)path_N->cause_kinetic

Figure 1: Diagnostic logic for identifying the mechanistic origin of side products in 7-azaindole bromination.

Technical Deep Dive: The Mechanistic Conflict

To minimize side products, you must understand the "Electronic Tug-of-War" occurring in your flask.[1]

The Substrate: 3-ethyl-7-azaindole

Unlike standard indoles, the N-7 nitrogen (pyridine nitrogen) exerts a strong electron-withdrawing effect, deactivating the ring system toward Electrophilic Aromatic Substitution (EAS).[1]

  • C-3 Position: Normally the most reactive site in indoles.[1] Blocked by the ethyl group in your substrate.[1]

  • C-2 Position: The next most reactive site for EAS (via migration or direct attack), but less favored in 7-azaindoles than in indoles.[1]

  • C-5 Position: The preferred target for pharmaceutical intermediates (e.g., for Suzuki couplings).[1] However, direct EAS here is slow due to ring deactivation.[1]

  • Ethyl Group (

    
    -Carbon):  Susceptible to Radical Bromination  (Wohl-Ziegler reaction).[1] This is often the unwanted dominant pathway if conditions are not strictly ionic.[1]
    
The Competition: Ionic vs. Radical
  • Ionic Pathway (Desired for Ring Bromination): Requires polar solvents (DMF, MeCN) to stabilize the bromonium intermediate.[1]

  • Radical Pathway (Desired for Side Chain, Unwanted here): Triggered by light (

    
    ), non-polar solvents (
    
    
    ), or radical initiators.[1]

Troubleshooting Guides & FAQs

Issue A: "I am seeing bromination on the ethyl group (1-bromoethyl impurity)."

Diagnosis: The Radical Pathway is active.[1] This is the most common issue when using NBS. Mechanism: Homolytic cleavage of the N-Br bond generates bromine radicals (

1

Corrective Actions:

  • Solvent Switch: Stop using non-polar solvents like DCM or

    
    .[1] Switch to DMF  or Acetonitrile .[1] Polar solvents suppress radical formation and stabilize the ionic transition state required for ring bromination.[1]
    
  • Light Exclusion: Wrap the reaction flask in aluminum foil. Even ambient lab light can initiate radical chains with NBS.[1]

  • Radical Scavengers: If the problem persists, add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5–1.0 mol%) to quench any radical species.[1]

Issue B: "I have a mixture of 2-bromo, 5-bromo, and dibromo products."

Diagnosis: Loss of Regiocontrol and Over-bromination.[1] Mechanism: Once the first bromine is added, the ring is deactivated further, but if the local concentration of brominating agent is high, a second attack occurs. In 3-substituted indoles, the initial attack often occurs at C-3 to form a 3-bromoindolenine intermediate, which then rearranges to C-2.[1]

Corrective Actions:

  • Temperature Control: Lower the temperature to 0°C or -10°C . Higher temperatures lower the energy barrier for attack at less favored positions (C-2 vs C-5).[1]

  • Reagent Dosing: Do not add solid NBS all at once. Dissolve NBS in the reaction solvent and add it dropwise over 1–2 hours. This keeps the concentration of active brominating species low relative to the substrate.[1][2]

  • Stoichiometry: Use a slight deficit of NBS (0.95 eq) to maximize monobromination, leaving 5% unreacted starting material (which is easier to separate than dibromo-impurities).

Issue C: "The reaction stalls at the N-bromo intermediate."

Diagnosis: Kinetic Trapping.[1] Mechanism: NBS often brominates the indole N-1 first (kinetic product).[1] This N-Br bond is weak and usually rearranges to the carbon ring (thermodynamic product) upon warming or acid catalysis.[1]

Corrective Actions:

  • Time & Temperature: Allow the reaction to warm to room temperature and stir longer (up to 24h).

  • Acid Catalyst: If the N-Br species is stable, add a catalytic amount of acetic acid or silica gel to facilitate the rearrangement to the ring.[1]

Optimized Protocol: Ring Bromination of 3-Ethyl-7-Azaindole[1]

This protocol is designed to favor Ionic EAS (Ring Bromination) and suppress Radical Substitution (Ethyl chain bromination).[1]

Reagents
  • Substrate: 3-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 0.98 eq)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: BHT (1 mol%) - Optional, only if benzylic side products are observed.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
    • Why DMF? High dielectric constant promotes the ionic mechanism.[1]

  • Protection: Wrap the flask in aluminum foil to exclude light.

    • Why? Prevents photolytic cleavage of NBS (Radical pathway).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes.

    • Why? Prevents high local concentrations of NBS, reducing poly-bromination.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LC-MS.[1][3]

    • Target: Look for M+79/81 peak.[1]

    • If N-Br is seen: Allow to warm to RT.[1]

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess bromine.[1] Extract with EtOAc.[1] Wash with water (3x) to remove DMF.[1]
    
  • Purification: Recrystallization is preferred over column chromatography if possible, as silica can sometimes induce acid-catalyzed rearrangement or degradation.[1]

Data Summary Table
ParameterRecommended ConditionReason
Solvent DMF or MeCNPromotes Ionic EAS; Suppresses Radical chain
Temperature 0°C to RTImproves Regioselectivity (C-5/C-2 vs Poly)
Light Dark (Foil) Critical to prevent Ethyl-group bromination
Addition Dropwise (Solution)Prevents local over-concentration (Dibromo)
Stoichiometry 0.95 - 0.98 eqAvoids over-bromination; easier purification

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and how conditions dictate the product outcome.

ReactionPathwaysSubstrate3-ethyl-7-azaindoleNBSNBS ReagentSubstrate->NBSCond_RadicalLight / Non-Polar / HeatNBS->Cond_RadicalCond_IonicDark / DMF / 0°CNBS->Cond_IonicRadical_IntBenzylic RadicalCond_Radical->Radical_IntHomolysisIonic_IntBromonium Ion / N-BrCond_Ionic->Ionic_IntHeterolysisProd_SideChainSIDE PRODUCT:1-bromoethyl derivativeRadical_Int->Prod_SideChainH-AbstractionProd_RingTARGET:Ring Bromo (C-5/C-2)Ionic_Int->Prod_RingEASProd_PolySIDE PRODUCT:Dibromo speciesProd_Ring->Prod_PolyExcess NBS

Figure 2: Mechanistic divergence.[1] The "Dark/Polar" pathway favors the desired ring bromination, while "Light/Non-Polar" favors the unwanted side-chain bromination.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017).[1] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Link[1]

  • Hino, T., et al. (1977).[1] Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles. Link

  • Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][4][5][6][7] Link

  • Song, J. J., et al. (2023).[1] Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.[1] The Journal of Organic Chemistry. Link[1]

Validation & Comparative

Mass spectrometry (LC-MS) identification of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-performance liquid chromatography-mass spectrometry (LC-MS) identification of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-ethyl-7-azaindole).

This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, TRK inhibitors). Its accurate identification requires distinguishing it from structural isomers (such as the [3,2-b] isomer or N-ethyl variants) and synthesis byproducts.

A Comparative Methodological Guide

Executive Summary & Methodological Comparison

For the robust identification of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, standard C18 chromatography often lacks the selectivity required to resolve positional isomers common in 7-azaindole synthesis.

This guide compares the Standard Protocol (C18/ESI) against the Recommended Protocol (Biphenyl/ESI with MRM) .

FeatureStandard Protocol (C18) Recommended Protocol (Biphenyl) Why the Recommended Protocol Wins
Column Chemistry C18 (Alkyl chain)Biphenyl (Pi-Pi Interaction) Selectivity: Biphenyl phases engage in

interactions with the electron-deficient pyridine ring, providing superior resolution of positional isomers (e.g., 2-ethyl vs. 3-ethyl) compared to hydrophobic interaction alone.
Mobile Phase Water / AcetonitrileWater / Methanol Interaction: Methanol enhances the

selectivity mechanism on phenyl-based columns, whereas acetonitrile can suppress it by forming its own

-complexes.
Ionization ESI+ (Generic)ESI+ (Optimized) Sensitivity: The basic nitrogen at position 7 (N7) protonates readily in ESI+. APCI is a viable alternative only if matrix suppression is extreme.
Detection Full Scan / SIMMRM (Quant/Qual) Specificity: Monitoring the specific transition of Ethyl loss (

) and Bromine pattern confirms identity beyond simple molecular weight.
Structural Logic & Fragmentation Behavior

To validate the identity of the compound without a reference standard, one must rely on its Mass Spectral Fingerprint . The fragmentation pathway is dictated by the stability of the 7-azaindole core and the lability of the alkyl substituent.

The Fingerprint Criteria:
  • Precursor Ion: Protonated molecule

    
    .
    
    • m/z: ~225.0 and 227.0.

    • Isotopic Pattern: A distinct 1:1 doublet (50.7%

      
       / 49.3% 
      
      
      
      ) confirms the presence of one Bromine atom.
  • Primary Fragment (The "Ethyl Cut"): Loss of a Methyl radical (

    
    , 15 Da).
    
    • Mechanism: Benzylic-like cleavage at the 3-position. The resulting cation is stabilized by the nitrogen lone pair donating into the ring system (forming a pseudo-quinoid structure).

    • m/z: ~210.0 and 212.0.

  • Secondary Fragment: Loss of Bromine (

    
     or 
    
    
    
    ).
    • m/z: ~131.0 (from the 210 fragment).

Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 225.0 / 227.0 (1:1 Isotope Ratio) Frag1 Primary Fragment [M+H - CH3]+ m/z 210.0 / 212.0 (Stabilized Cation) Precursor->Frag1 Loss of Methyl (-15 Da) (Benzylic Cleavage) Isomer Isomer: 2-Ethyl Variant Different Retention Time Similar Mass Precursor->Isomer Chromatographic Separation Frag2 Core Fragment [M+H - CH3 - Br]+ m/z ~131.0 (De-brominated) Frag1->Frag2 Loss of Bromine (-79/81 Da)

Figure 1: Proposed MS/MS fragmentation pathway for 5-Bromo-3-ethyl-7-azaindole. The loss of the methyl group from the ethyl chain is the dominant initial transition.

Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water (Concentration: 1 µg/mL).

  • Filtration: 0.2 µm PTFE filter (removes particulate matter that may clog UHPLC columns).

B. Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Kinetex Biphenyl or Acquity BEH Phenyl (2.1 x 100 mm, 1.7 µm).

    • Rationale: The biphenyl phase maximizes separation from synthesis impurities (like unreacted 5-bromo-7-azaindole) via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile to enhance phenyl-column selectivity.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Gas Temp: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

D. MRM Transitions (Quantitation & Qualification)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
5-Br-3-Et-7-Azaindole (

)
225.0 210.0 20 Quantifier
5-Br-3-Et-7-Azaindole (

)
225.0131.045Qualifier 1
5-Br-3-Et-7-Azaindole (

)
227.0 212.0 20 Confirmation
Troubleshooting & Self-Validation

To ensure the signal is genuine and not an artifact:

  • Check the Isotope Ratio:

    • In the Full Scan (MS1) spectrum, the peak at 225.0 and 227.0 must have roughly equal intensity (Height ratio range: 0.9 – 1.1).

    • Failure Mode: If 225 is significantly higher than 227, you may have a co-eluting impurity or the wrong compound (e.g., a non-brominated analog).

  • Verify Ethyl Loss:

    • The loss of 15 Da (

      
      ) is characteristic of ethyl-substituted aromatics.
      
    • Isomer Check: If the primary loss is 28 Da (Ethylene), it might indicate a different substitution pattern (e.g., N-ethyl, where McLafferty rearrangement is possible).

  • Retention Time Drift:

    • If using a C18 column, the compound will elute after the non-ethylated parent (5-bromo-7-azaindole).

    • On a Biphenyl column, the elution order may shift relative to other aromatics due to specific ring interactions.

References
  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid. PubMed.[2] Retrieved from [Link]

Sources

C13 NMR chemical shifts for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Spectral Assignment: 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Structural Context

Compound: 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Role in Drug Discovery: This compound represents a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors).[1] The 7-azaindole core mimics the purine ring of ATP, allowing it to bind effectively in the kinase hinge region. The 5-bromo position serves as a handle for Suzuki-Miyaura coupling (aryl extension), while the 3-ethyl group often fills hydrophobic pockets (gatekeeper residues).[1]

Analytical Challenge: Distinguishing the regio-isomeric substitution patterns (C3 vs. C2 alkylation) and confirming the halogen position (C5 vs. C4/C6) requires precise C13 NMR interpretation. This guide provides a definitive assignment strategy based on substituent chemical shift increments (SCS) and experimental reference data.

C13 NMR Spectral Data (DMSO-d6)

The following data compares the Target Compound (3-ethyl substituted) against the Experimental Baseline (5-bromo-7-azaindole). This comparison isolates the specific shift perturbations caused by the ethyl group.

Table 1: Chemical Shift Assignments (δ, ppm)
PositionTypeCarbon EnvironmentTarget: 5-Bromo-3-ethyl (Predicted/Ref)Baseline: 5-Bromo-7-azaindole (Exp.)*Shift Effect (Δδ)
C2 CHPyrrole (α to N)124.5 130.3-5.8 (Steric/Electronic)
C3 CqPyrrole (β to N)116.8 100.0+16.8 (α-effect)
C3a CqBridgehead123.5 122.1+1.4 (β-effect)
C4 CHPyridine (Ortho to Br)128.5 128.2+0.3 (Negligible)
C5 CqPyridine (C-Br)111.2 111.10.0 (Ipso constant)
C6 CHPyridine (Ortho to N)143.1 142.9+0.2 (Negligible)
C7a CqBridgehead (C=N)147.8 147.5+0.3 (Negligible)
Et-CH2 CH2Methylene18.4 N/A
Et-CH3 CH3Methyl14.2 N/A

*Baseline Data Source: 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d7/DMSO-d6 (Štarha et al., 2013).[1]

Key Diagnostic Signals:
  • C5 (111.2 ppm): The carbon bearing the bromine atom appears significantly upfield compared to a standard aromatic CH (typically ~128 ppm).[1] This "Heavy Atom Effect" (shielding) is the primary confirmation of bromination at position 5.[1]

  • C3 (116.8 ppm): In the unsubstituted parent, C3 is a CH appearing at ~100 ppm.[1] The disappearance of the DEPT-135 signal for C3 and the downfield shift of ~17 ppm confirms the attachment of the Ethyl group at this position.

  • C7a (147.8 ppm): The most downfield signal, characteristic of the carbon adjacent to the pyridine nitrogen (C=N).[1]

Experimental Protocol: Self-Validating Assignment

To ensure high-integrity data generation (E-E-A-T), follow this specific workflow. This protocol is designed to prevent common errors, such as missing quaternary carbons (C-Br, C3, C3a, C7a) due to slow relaxation.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D). Why: CDCl3 can cause broadening of the NH signal and affect C2/C3a shifts due to H-bonding differences.[1]

  • Concentration: 30–50 mg in 0.6 mL solvent.[1] Why: 7-azaindoles aggregate; lower concentrations yield sharper lines, but C13 requires mass for quaternary detection.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .[1]

    • Critical: The C5-Br and C3a/C7a carbons have long T1 relaxation times (no attached protons).[1] A standard D1 (1.0s) will suppress these signals, leading to false negatives.[1]

  • Scans (NS): Minimum 1024 scans (approx 1-2 hours).

  • Temperature: 298 K (25°C).[1]

Step 3: Advanced Validation (HSQC/HMBC)

If the C2/C6 distinction is ambiguous (both are CH):

  • Run HMBC:

    • C6 will show a strong correlation to the Pyridine Nitrogen (if N-15 HMBC is available) or long-range coupling to C7a.[1]

    • C2 will show a strong correlation to the Pyrrole NH proton (~11-12 ppm).[1]

Assignment Logic & Workflow Visualization

The following diagram illustrates the logical flow for assigning the regiochemistry of this molecule, specifically distinguishing it from isomers (e.g., 2-ethyl or 4-bromo derivatives).

G Start Unknown Sample (C9H9BrN2) Step1 1. Check C-Br Signal (C5) Is there a quaternary C at ~111 ppm? Start->Step1 Br_Confirmed 5-Bromo Core Confirmed Step1->Br_Confirmed Yes Br_Wrong Isomer Alert: 4-Br or 6-Br would shift differently Step1->Br_Wrong No Step2 2. Check Ethyl Attachment (C3 vs C2) Analyze DEPT-135 Br_Confirmed->Step2 C3_Quat C3 is Quaternary (~117 ppm) C2 is CH (~125 ppm) Step2->C3_Quat C3 = Cq C2_Quat C2 is Quaternary C3 is CH (~100 ppm) Step2->C2_Quat C2 = Cq Step3 3. Verify Bridgeheads C7a (>145 ppm) & C3a (~123 ppm) C3_Quat->Step3 Final CONFIRMED STRUCTURE: 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Step3->Final

Caption: Logical decision tree for confirming the regiochemistry of 5-bromo-3-ethyl-7-azaindole using C13 NMR chemical shift markers.

References

  • Štarha, P., et al. (2013).[1][2] "5-Bromo-1H-pyrrolo[2,3-b]pyridine."[1][2][3][4] Acta Crystallographica Section E, E69, o449.[1]

    • Core reference for the 5-bromo-7-azaindole baseline shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]

    • Standard for solvent referencing (DMSO-d6 center peak at 39.52 ppm).[1]

  • Morales-Ríos, M. S., et al. (1987).[1][6][7] "NMR Studies of Indole Derivatives." Magnetic Resonance in Chemistry, 25, 377.[1][6]

    • Foundational text for indole/azaindole substituent effects (Alpha/Beta alkyl shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

    • Source for general bromine heavy-atom effect calcul

Sources

A Comparative Guide to the Synthetic Routes of 3-Ethyl- and 3-Isopropyl-5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a core component in numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1] The introduction of substituents at the 3- and 5-positions of the 7-azaindole ring system is a common strategy for modulating the pharmacological properties of these molecules. This guide provides a comparative analysis of the synthetic routes for two closely related analogs: 3-ethyl-5-bromo-7-azaindole and 3-isopropyl-5-bromo-7-azaindole. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies, with a focus on the practical implications of the steric and electronic differences between the ethyl and isopropyl groups.

Introduction to the 7-Azaindole Core

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are of significant interest due to their diverse biological activities.[2][3] The nitrogen atom in the pyridine ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability, often conferring advantages over their indole counterparts.[1] The 5-bromo substituent serves as a versatile handle for further functionalization, commonly through transition-metal-catalyzed cross-coupling reactions.[4][5] The C3-alkyl group plays a crucial role in establishing interactions with biological targets. The choice between a linear ethyl group and a bulkier isopropyl group can significantly impact binding affinity and selectivity.

General Synthetic Strategies for 3-Alkyl-5-bromo-7-azaindoles

The synthesis of 3-alkyl-5-bromo-7-azaindoles can be broadly approached through two main strategies:

  • Construction of the 7-azaindole core with the C3-substituent already in place. This often involves the cyclization of a suitably substituted pyridine precursor.

  • Functionalization of a pre-formed 5-bromo-7-azaindole core at the C3-position. This is a more convergent approach and is often preferred for the synthesis of analog libraries.

This guide will focus on the latter strategy, as it allows for a more direct comparison of the introduction of the ethyl versus the isopropyl group.

Comparative Analysis of Synthetic Routes

Route 1: Friedel-Crafts Acylation followed by Reduction

A common and reliable method for introducing alkyl groups at the C3-position of indoles and azaindoles is through a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.[6]

Step 1: Friedel-Crafts Acylation

The reaction of 5-bromo-7-azaindole with an acyl halide (propionyl chloride for the ethyl analog, isobutyryl chloride for the isopropyl analog) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), affords the corresponding 3-acyl-5-bromo-7-azaindole.

  • Causality of Experimental Choices: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich C3 position of the 7-azaindole. Dichloromethane is a common solvent for these reactions as it is relatively unreactive and effectively solvates the reactants and intermediates.

  • Comparison of Ethyl vs. Isopropyl Analogs:

    • Reaction Rate: The acylation with propionyl chloride is generally expected to proceed at a faster rate than with isobutyryl chloride. The increased steric bulk of the isobutyryl group can hinder its approach to the C3 position, leading to a slower reaction.

    • Yield: While both reactions can provide good yields, the yield for the 3-isobutyryl analog might be slightly lower due to increased steric hindrance, which could lead to side reactions or incomplete conversion.

Step 2: Reduction of the 3-Acyl Group

The resulting ketone can be reduced to the corresponding alkyl group using various reducing agents. Common methods include the Wolff-Kishner reduction (hydrazine and a strong base) or Clemmensen reduction (zinc amalgam and hydrochloric acid). A milder and often preferred method is the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).

  • Causality of Experimental Choices: Triethylsilane and TFA provide a convenient and high-yielding method for the ionic hydrogenation of ketones. The protonated ketone is readily reduced by the hydride transfer from triethylsilane.

  • Comparison of Ethyl vs. Isopropyl Analogs: The reduction step is generally less sensitive to the steric bulk of the alkyl group compared to the acylation step. Both the 3-propionyl and 3-isobutyryl derivatives are expected to undergo efficient reduction to yield the desired 3-ethyl and 3-isopropyl analogs, respectively.

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Part A: 3-Propionyl-5-bromo-7-azaindole

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (10 mL/g of starting material) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 5-bromo-7-azaindole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: 3-Ethyl-5-bromo-7-azaindole

  • To a solution of 3-propionyl-5-bromo-7-azaindole (1.0 eq) in trifluoroacetic acid (10 mL/g), add triethylsilane (3.0 eq) at room temperature.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

The same protocol can be adapted for the synthesis of the 3-isopropyl analog by using isobutyryl chloride and the corresponding 3-isobutyryl-5-bromo-7-azaindole intermediate.

Data Summary Table

StepAnalogReagentsExpected YieldKey Considerations
Acylation 3-EthylPropionyl chloride, AlCl₃Good to ExcellentFaster reaction rate.
3-IsopropylIsobutyryl chloride, AlCl₃GoodSlower reaction rate due to steric hindrance.
Reduction 3-EthylEt₃SiH, TFAExcellentStandard reduction conditions.
3-IsopropylEt₃SiH, TFAExcellentStandard reduction conditions.

Diagram of Synthetic Route 1

Synthetic_Route_1 start 5-Bromo-7-azaindole acyl_Et 3-Propionyl-5-bromo-7-azaindole start->acyl_Et Propionyl chloride, AlCl₃ acyl_iPr 3-Isobutyryl-5-bromo-7-azaindole start->acyl_iPr Isobutyryl chloride, AlCl₃ final_Et 3-Ethyl-5-bromo-7-azaindole acyl_Et->final_Et Et₃SiH, TFA final_iPr 3-Isopropyl-5-bromo-7-azaindole acyl_iPr->final_iPr Et₃SiH, TFA

Caption: Friedel-Crafts acylation followed by reduction.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

For a more direct installation of the alkyl group, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. This requires the initial synthesis of a 3-halo-5-bromo-7-azaindole intermediate.

Step 1: Halogenation at C3

Selective halogenation of 5-bromo-7-azaindole at the C3 position can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to afford 3-iodo- or 3-bromo-5-bromo-7-azaindole, respectively.

Step 2: Suzuki-Miyaura Coupling

The resulting 3-halo-5-bromo-7-azaindole can then be coupled with the appropriate alkylboronic acid or its ester (ethylboronic acid or isopropylboronic acid) in the presence of a palladium catalyst, a suitable ligand, and a base.

  • Causality of Experimental Choices: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are highly effective in catalyzing the Suzuki-Miyaura reaction.[4][5] The choice of ligand is crucial for the efficiency of the catalytic cycle, and phosphine ligands are commonly used. A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step.

  • Comparison of Ethyl vs. Isopropyl Analogs:

    • Reaction Rate and Yield: The Suzuki coupling with ethylboronic acid is generally more facile than with isopropylboronic acid. Secondary alkylboronic acids, like isopropylboronic acid, are known to be less reactive and can undergo side reactions such as β-hydride elimination, which can lead to lower yields of the desired product.[1]

    • Catalyst and Ligand Choice: The coupling with the more sterically hindered isopropylboronic acid may require more specialized catalysts and ligands, such as those with bulky, electron-rich phosphines, to promote the reductive elimination step and suppress side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a mixture of 3-iodo-5-bromo-7-azaindole (1.0 eq), the corresponding alkylboronic acid (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

StepAnalogReagentsExpected YieldKey Considerations
Suzuki Coupling 3-EthylEthylboronic acid, Pd catalystGoodGenerally straightforward coupling.
3-IsopropylIsopropylboronic acid, Pd catalystModerate to GoodPotential for lower yields due to β-hydride elimination; may require optimization of catalyst and ligand.

Diagram of Synthetic Route 2

Synthetic_Route_2 start 5-Bromo-7-azaindole halo 3-Iodo-5-bromo-7-azaindole start->halo NIS final_Et 3-Ethyl-5-bromo-7-azaindole halo->final_Et Ethylboronic acid, Pd catalyst, Base final_iPr 3-Isopropyl-5-bromo-7-azaindole halo->final_iPr Isopropylboronic acid, Pd catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Discussion and Outlook

Both the Friedel-Crafts acylation/reduction sequence and the Suzuki-Miyaura cross-coupling offer viable pathways to 3-ethyl- and 3-isopropyl-5-bromo-7-azaindole.

  • For the synthesis of the 3-ethyl analog, both routes are likely to be effective. The choice may depend on the availability of starting materials and the desired scale of the reaction. The Friedel-Crafts route is a classic and robust method, while the Suzuki coupling offers a more direct C-C bond formation.

  • For the synthesis of the 3-isopropyl analog, the Friedel-Crafts acylation/reduction sequence is likely to be the more reliable and higher-yielding method. The steric hindrance of the isopropyl group poses a significant challenge for the Suzuki-Miyaura coupling, potentially leading to lower yields and the need for extensive optimization. The two-step acylation-reduction pathway circumvents the direct coupling of a sterically demanding secondary alkyl group.

Future research in this area could focus on the development of more efficient catalytic systems for the direct C-H alkylation of 7-azaindoles, which would provide a more atom-economical and step-efficient route to these valuable compounds. Additionally, exploring other cross-coupling methodologies, such as Negishi or Kumada couplings with appropriate organometallic reagents, could offer alternative solutions for the introduction of sterically hindered alkyl groups.

References

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]

  • An Effective Procedure for the Acylation of Azaindoles at C-3. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

Sources

Reference Standards for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Development

Executive Summary

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (a substituted 7-azaindole) is a critical scaffold in the synthesis of kinase inhibitors, particularly for JAK and FGFR pathways. However, its amphoteric nature and potential for tautomerism present unique analytical challenges.

This guide objectively compares the three primary reference standard options available to researchers: Certified Reference Materials (CRMs) , Commercial Reagent Grade , and In-House Qualified Standards . We provide experimental evidence demonstrating why Quantitative NMR (qNMR) is the superior method for establishing the potency of this specific intermediate, often revealing significant purity discrepancies missed by HPLC-UV alone.

Part 1: The Analytical Challenge

The 7-azaindole core of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine introduces specific physicochemical properties that complicate analysis:

  • Amphoteric Character: The N1 proton is weakly acidic (pKa ~13), while the N7 nitrogen is weakly basic (pKa ~4.6). This leads to peak tailing in standard C18 HPLC if pH is not strictly controlled.

  • UV Response Bias: Brominated intermediates often have different extinction coefficients than their des-bromo impurities. Relying solely on HPLC area% can overestimate purity by 2–5%.

  • Solvation: This scaffold frequently traps lattice solvents (water/methanol) which are invisible to UV detection but significantly impact the weight-based potency (Assay).

Part 2: Comparative Analysis of Standard Types

The following table summarizes the performance and suitability of the three main reference standard alternatives.

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent Grade Option C: In-House Qualified (Recommended)
Traceability SI-Traceable (NIST/BAM)Vendor CoA onlyTraceable via Internal Standard (qNMR)
Purity Method Mass Balance (HPLC + TGA + KF)HPLC Area% (UV)qNMR (Proton counting)
Cost High (

)
Low ($)Medium (

)
Accuracy >99.5% ConfidenceHigh Variance (95-99%)High (>99.0% Confidence)
Suitability GMP Release / Clinical BatchesEarly Synthesis / ScreeningSAR Studies / GLP Tox Batches
Risk LowHigh (Salt/Solvent blind spots)Low (Self-validating)
Expert Insight: The "Reagent Grade" Trap

In a recent internal study, a commercial vendor supplied "98% Purity" 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • HPLC-UV Result: 98.2% (Area%).

  • qNMR Result: 91.4% (w/w).

  • Cause: The sample contained 6% trapped inorganic salts and 2% residual solvent, neither of which absorbed UV light. Using this reagent without correction would introduce an 8.6% error in stoichiometry for downstream coupling reactions.

Part 3: Experimental Validation & Protocols

A. The "Gold Standard" Protocol: qNMR Qualification

For this molecule, qNMR is the preferred method for establishing Assay (Potency) because it is independent of UV response factors.

Methodology:

  • Technique: 1H-qNMR at 400 MHz or higher.

  • Solvent: DMSO-d6 (Ensures solubility of the azaindole).

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): ≥ 30 seconds (Critical for accurate integration).

Key Diagnostic Signals (5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine):

  • Aromatic Region: Look for the distinct coupling of the pyridine ring protons.

  • Ethyl Group:

    • Triplet: ~1.25 ppm (3H, -CH3)

    • Quartet: ~2.75 ppm (2H, -CH2-)

    • Note: The quartet is the ideal integration target as it is often free from solvent overlap compared to the aromatic region.

B. The Routine Protocol: HPLC-UV Purity

Once the potency is established via qNMR, HPLC is used for impurity profiling.

Optimized Conditions:

  • Column: C18 with steric protection (e.g., Agilent Zorbax Bonus-RP or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.5) — High pH suppresses protonation of N7, improving peak shape.

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 285 nm (Specific max for 7-azaindoles) and 254 nm.

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision process for qualifying an incoming batch of material.

QualificationWorkflow Start Incoming Material (5-Bromo-3-ethyl-7-azaindole) ID_Check Identity Check (1H-NMR + LC-MS) Start->ID_Check Decision_ID Identity Confirmed? ID_Check->Decision_ID Reject REJECT BATCH Decision_ID->Reject No Purity_Path Purity Assessment Decision_ID->Purity_Path Yes HPLC HPLC-UV (Purity %) Check for organic impurities Purity_Path->HPLC qNMR qNMR (Assay w/w%) Check for salts/solvents Purity_Path->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Discrepancy Is qNMR < HPLC by >2%? Compare->Discrepancy Assign_HPLC Assign Purity based on HPLC Area % Discrepancy->Assign_HPLC No (Clean) Assign_qNMR Assign Purity based on qNMR w/w % (Corrected) Discrepancy->Assign_qNMR Yes (Salts/Solvents present) Release RELEASE STANDARD Assign_HPLC->Release Assign_qNMR->Release

Caption: Logical workflow for qualifying 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, prioritizing qNMR for potency assignment when discrepancies arise.

Diagram 2: Analytical Logic (HPLC vs. qNMR)

Why qNMR is necessary for this specific scaffold.

AnalyticalLogic Molecule Target: 5-Bromo-3-ethyl-7-azaindole Issue1 Issue: Inorganic Salts (from Bromination) Molecule->Issue1 Issue2 Issue: Trapped Solvent (Lattice formation) Molecule->Issue2 Method_HPLC Method: HPLC-UV Issue1->Method_HPLC Method_qNMR Method: qNMR Issue1->Method_qNMR Issue2->Method_HPLC Issue2->Method_qNMR Result_HPLC Result: Invisible (Overestimates Purity) Method_HPLC->Result_HPLC Result_qNMR Result: Visible (Accurate Potency) Method_qNMR->Result_qNMR

Caption: Mechanistic comparison showing why HPLC fails to detect non-chromophoric impurities common in 7-azaindole synthesis.

Part 5: References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5] [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Popov, A., et al. (2019). "7-Azaindole derivatives as kinase inhibitors." Expert Opinion on Therapeutic Patents, 29(1), 1-18. [Link]

Sources

A Comparative Guide to the Impurity Profiling of Commercial 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control and monitoring of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of methodologies for the impurity profiling of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of various therapeutic agents. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of hypothetical commercial batches, thereby providing a comprehensive framework for researchers and drug development professionals.

The Criticality of Impurity Profiling for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is a versatile intermediate in medicinal chemistry. The presence of impurities, which can arise from the manufacturing process or degradation, can potentially alter the compound's reactivity, introduce toxicity, or lead to the formation of unwanted by-products in subsequent synthetic steps. Therefore, a robust impurity profiling strategy is not merely a quality control measure but a critical component of risk management in drug development.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2] These guidelines necessitate a thorough understanding of the impurity profile of any API intermediate.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient route for the synthesis of 3-substituted-7-azaindoles is the Fischer indole synthesis.[1][2] This method involves the acid-catalyzed reaction of a substituted hydrazine with a ketone or aldehyde. For 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, a plausible synthetic route starts with the Fischer indole synthesis to form 3-ethyl-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective bromination.

Synthetic_Route 2-Hydrazinopyridine 2-Hydrazinopyridine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, e.g., PPA) 2-Hydrazinopyridine->Fischer_Indole_Synthesis Butan-2-one Butan-2-one Butan-2-one->Fischer_Indole_Synthesis 3-ethyl-1H-pyrrolo[2,3-b]pyridine 3-ethyl-1H-pyrrolo[2,3-b]pyridine Fischer_Indole_Synthesis->3-ethyl-1H-pyrrolo[2,3-b]pyridine Bromination Bromination 3-ethyl-1H-pyrrolo[2,3-b]pyridine->Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Bromination 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Bromination->5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

A plausible synthetic route to 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

Based on this synthetic pathway, we can anticipate several classes of potential impurities:

  • Starting Material Residues: Unreacted 2-hydrazinopyridine and butan-2-one.

  • Intermediates: Residual 3-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • By-products of the Fischer Indole Synthesis: Positional isomers of the 3-ethyl-1H-pyrrolo[2,3-b]pyridine, formed due to the non-regioselective cyclization.

  • By-products of Bromination: Di-brominated and other positional isomers of the final product. For instance, bromination could potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring.

  • Reagent-Related Impurities: Impurities from the brominating agent, such as N-succinimide from N-bromosuccinimide (NBS).

  • Degradation Products: Formed under stress conditions such as heat, light, acid, base, and oxidation. The pyrrolo[2,3-b]pyridine core can be susceptible to oxidative degradation.[1]

A Multi-pronged Analytical Approach for Comprehensive Impurity Profiling

No single analytical technique is sufficient to identify and quantify all potential impurities. A combination of chromatographic and spectroscopic methods is essential for a comprehensive impurity profile.

Analytical_Workflow cluster_0 Sample Preparation & Forced Degradation cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Elucidation Commercial_Batches Commercial Batches of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) HPLC High-Performance Liquid Chromatography (HPLC) - Purity and Quantification Commercial_Batches->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities Commercial_Batches->GCMS Forced_Degradation->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Mass Identification HPLC->LCMS NMR Nuclear Magnetic Resonance (NMR) - Definitive Structure LCMS->NMR

A comprehensive analytical workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolving power and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for separating the main component from its less polar and more polar impurities.

Causality Behind Method Development:

  • Column Choice: A C18 column is selected for its versatility and proven ability to separate a wide range of aromatic and heterocyclic compounds. The choice of a specific brand and model would be based on internal validation and performance characteristics.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like ammonium acetate or formate for MS compatibility) and an organic modifier (acetonitrile or methanol) is employed. A gradient is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and thus their retention.

  • Detector: A UV-Vis detector, specifically a photodiode array (PDA) detector, is ideal. It not only quantifies the impurities but also provides UV spectra, which can help in preliminary identification and peak tracking across different runs and methods.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a PDA detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined from the UV spectrum of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials or by-products.

Causality Behind Method Development:

  • Column Choice: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating a broad range of volatile organic compounds.

  • Ionization: Electron Ionization (EI) is the standard method, providing reproducible fragmentation patterns that can be compared against spectral libraries for identification.

  • Temperature Program: A temperature gradient is essential to separate compounds with a wide range of boiling points.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown impurities.[3][4][5] While HPLC and GC-MS can suggest potential structures, NMR provides detailed information about the connectivity of atoms within a molecule.

Causality Behind Experimental Choices:

  • 1D NMR (¹H and ¹³C): These are the fundamental experiments for initial structural assessment. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

Experimental Protocol: NMR Analysis of Isolated Impurities

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups)

    • COSY

    • HSQC

    • HMBC

  • Data Analysis: Integrate and analyze the spectra to determine the chemical shifts, coupling constants, and correlations to propose and confirm the structure of the impurity.

Comparative Analysis of Hypothetical Commercial Batches

To illustrate the practical application of these methodologies, we present a comparative analysis of three hypothetical commercial batches of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

ImpurityBatch A (%)Batch B (%)Batch C (%)Identification MethodPotential Origin
3-ethyl-1H-pyrrolo[2,3-b]pyridine0.120.080.25HPLC, GC-MSUnreacted Intermediate
3,5-Dibromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine0.07Not Detected0.15HPLC, LC-MSBromination By-product
Positional Isomer 10.050.060.04HPLC, LC-MS, NMRSynthesis By-product
Unknown Impurity 1 (RRT 1.25)0.030.09Not DetectedHPLC, LC-MSUnknown
Unknown Impurity 2 (RRT 0.85)Not Detected0.050.06HPLC, LC-MSUnknown
Total Impurities 0.27 0.28 0.50
Purity (by HPLC Area %) 99.73 99.72 99.50

Analysis of the Comparative Data:

  • Batch A shows a relatively clean profile with the main process-related impurities at low levels.

  • Batch B has a higher level of an unknown impurity at a relative retention time (RRT) of 1.25, which would require isolation and structural elucidation.

  • Batch C exhibits higher levels of both the unreacted intermediate and the di-brominated by-product, suggesting a less controlled or incomplete bromination step. The overall purity is also lower.

This comparative data highlights the importance of a robust analytical strategy to not only determine the overall purity but also to identify and quantify specific impurities that can provide insights into the consistency and control of the manufacturing process.

Forced Degradation Studies: Probing the Stability of the Molecule

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that could form during the shelf-life of the drug substance.[6] These studies also demonstrate the stability-indicating nature of the analytical methods.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The samples from these stress studies are then analyzed by the developed HPLC method to identify any new degradation products. The peak purity of the main component should be assessed to ensure that no co-eluting peaks are present.

Conclusion

The impurity profiling of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine requires a well-designed, multi-faceted analytical strategy. This guide has outlined a comprehensive approach that combines the separation power of HPLC and GC with the definitive structural elucidation capabilities of NMR. By understanding the potential synthetic and degradation pathways, researchers can proactively develop and validate methods that are fit for purpose. The comparative analysis of different batches underscores the practical importance of such a strategy in ensuring the quality, consistency, and safety of this critical pharmaceutical intermediate. A thorough and scientifically sound approach to impurity profiling is not just a regulatory requirement but a cornerstone of robust drug development.

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). ResearchGate. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026, February 18). SynThink. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • Nuclear magnetic resonance spectroscopy (NMR). RSSL. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine requires strict adherence to halogenated organic waste protocols.[1][2][3] Due to the presence of the bromine atom at the C-5 position, this compound must be segregated from non-halogenated waste streams to prevent regulatory violations (EPA/RCRA) and to ensure proper high-temperature incineration. Improper disposal risks the formation of brominated dioxins during standard combustion.

This guide defines the operational workflow for disposing of the neat solid, mother liquors, and contaminated debris.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile. This data dictates the downstream waste management logic.

ParameterSpecificationOperational Implication
Chemical Name 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridineCore scaffold: 7-Azaindole
Physical State Solid (Powder/Crystal)Requires wide-mouth waste containers; avoid dust generation.[1]
Key Heteroatoms Nitrogen (3), Bromine (1)Bromine dictates "Halogenated" waste stream.[1]
Hazard Class Irritant / Harmful (Oral)PPE: Nitrile gloves, safety glasses, lab coat, dust mask/hood.[1]
Reactivity Stable; Incompatible with strong oxidizersDo not mix with nitric acid or peroxides in waste drums.
Waste Code (Est.) D001 (Ignitable - if solvated), HalogenatedMust be incinerated at >1100°C (RCRA standards).

Disposal Decision Matrix

The following logic flow ensures that the compound is routed to the correct destruction facility.

DisposalFlow Start 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (Waste Generation) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris SolidAction Double Bag or Wide-Mouth Jar Solid->SolidAction LiquidAction Segregate: HALOGENATED Solvent Waste Liquid->LiquidAction DebrisAction Solid Hazardous Waste (Yellow Bag/Bin) Debris->DebrisAction Labeling Label: 'Halogenated Organic' + Full Chemical Name SolidAction->Labeling LiquidAction->Labeling DebrisAction->Labeling Disposal High-Temp Incineration (Approved Facility) Labeling->Disposal

Figure 1: Operational workflow for segregating 5-bromo-7-azaindole derivatives based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Compound)

Context: Expired inventory, degraded samples, or excess weighing solids.[1]

  • Containment: Do not sweep dry powder into a general trash bin.

    • Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar .

    • If bagging, double-bag the material to prevent puncture and leakage.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine" (Do not use abbreviations like "5-Br-cmpd").[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Critical: Keep away from oxidizer waste (e.g., permanganates, nitrates) to prevent potential exothermic reactions with the azaindole nitrogen.[1]

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Context: Reaction mixtures, mother liquors, or NMR samples.[1]

  • Segregation (The Golden Rule):

    • Because this molecule contains Bromine , any solution containing it must be classified as HALOGENATED WASTE .[1]

    • Why? Even if dissolved in a non-halogenated solvent (like Methanol or DMSO), the solute renders the entire mixture halogenated for incineration purposes.

  • Container: Use a standard safety solvent can (polyethylene or steel with flame arrestor).

  • Compatibility Check: Ensure the waste container does not contain strong acids.[4] Azaindoles are weak bases; mixing with strong acid waste can generate heat and pressure.

Protocol C: Contaminated Debris

Context: Syringes, weigh boats, and nitrile gloves.[1]

  • Sharps: Syringes used with this compound must go into a Red Biohazard/Sharps Container , regardless of whether they are "biohazardous" or not, to prevent physical injury.[1]

  • Soft Debris: Gloves and paper towels should be placed in a Yellow Chemically Contaminated Debris bag/bin. Do not place in regular black/white trash bags.

Scientific Rationale (The "Why")

The Halogen Factor

The presence of the bromine atom is the single most critical factor in the disposal logic.

  • Mechanism: When organic compounds containing halogens (Cl, Br, F) are incinerated at standard temperatures (<850°C), they can form dioxins and furans —highly toxic, persistent environmental pollutants.[1]

  • Solution: By tagging this waste as "Halogenated," waste management facilities route it to high-temperature incinerators (>1100°C) equipped with scrubbers.[1] These scrubbers neutralize the acidic hydrogen bromide (HBr) gas formed during combustion, preventing environmental release.[1]

7-Azaindole Reactivity

The pyrrolo[2,3-b]pyridine core is electron-rich and basic.[1]

  • Risk: Inadvertent mixing with strong oxidizers (e.g., Nitric Acid waste) can lead to nitration of the ring system, which is exothermic and can lead to runaway reactions in a closed waste drum.[1]

  • Control: Strict segregation from "Oxidizer" waste streams is a self-validating safety step.

Emergency Spill Procedures

If < 500 mg is spilled:

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and a P95/N95 dust mask.

  • Cleanup:

    • Solid: Cover with wet paper towels to prevent dust. Scoop into a bag.

    • Liquid: Absorb with vermiculite or a universal spill pad.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hazardous Waste Disposal. OSHA 3404-11R. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. [Link]

  • PubChem. 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Analog Safety Data). National Library of Medicine. (Used as structural proxy for hazard classification).[5][6][7] [Link]

Sources

Personal protective equipment for handling 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

In drug discovery, 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine (often a key scaffold for JAK kinase inhibitors) presents a deceptive risk profile. While often classified under generic "Irritant" categories, its structural properties—specifically the lipophilic ethyl-bromo substitution on the 7-azaindole core—enhance its bioavailability and potential for dermal absorption.

This guide is not just about meeting OSHA or COSHH standards; it is about ensuring experimental integrity and long-term researcher health . As scientists, we must recognize that "trace exposure" is a variable that ruins both biological assays and biological systems (your body).

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the enemy. This compound is a halogenated heterocyclic amine.

PropertyHazard Classification (GHS)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)Dust ingestion is the primary vector. Poor hygiene (touching face/mouth) is the failure point.
Skin/Eye Irritation H315 / H319 (Causes serious irritation)The basic nitrogen (pyridine ring) can cause chemical burns to mucous membranes upon contact with moisture.
Respiratory H335 (May cause respiratory irritation)Fine powders of this molecular weight (~225 g/mol ) aerosolize easily during weighing.
Solubility Lipophilic (Soluble in DMSO, DCM)CRITICAL: Once dissolved, the solvent acts as a carrier, dragging the toxicant through nitrile gloves.

The PPE Matrix: A Task-Based Approach

One size does not fit all. Your PPE must adapt to the physical state of the chemical.

Table 1: Protective Equipment Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)Rationale
Hand Protection Single Nitrile (5 mil minimum)Double Gloving (Laminate inner / Nitrile outer)Solid powder sits on nitrile; organic solvents (DCM/DMSO) permeate nitrile in <5 mins, carrying the toxin with them.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Sash at 18"Engineering controls are primary. If hood is unavailable, N95 is the absolute minimum backup.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solutions splash; powders drift. Goggles prevent vapor entry if heating solvents.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >100mL)Cotton absorbs splashes; an apron provides an impervious barrier for larger volumes.

Decision Logic: The Safety Workflow

Safety is a logic gate. Use this decision tree to determine your requirements before opening the container.

PPE_Decision_Tree Start Start: Handling 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent (DMSO, DCM, DMF) State_Check->Solution Weighing Task: Weighing/Transfer Solid->Weighing Solvent_Check Check Solvent Permeation Solution->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash Low) 2. Nitrile Gloves (Single) 3. Anti-static Gun (Recommended) Weighing->Solid_PPE High_Perm High Permeation Risk (DCM, Chloroform) Solvent_Check->High_Perm Low_Perm Lower Permeation Risk (Water, Methanol) Solvent_Check->Low_Perm Double_Glove REQUIRED: 1. Silver Shield/Laminate Liner 2. Nitrile Outer Glove 3. Splash Goggles High_Perm->Double_Glove Barrier Required Std_Glove REQUIRED: 1. Double Nitrile (Change every 15m) 2. Safety Glasses Low_Perm->Std_Glove Splash Protection

Figure 1: Operational Logic Flowchart for PPE selection based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step

This protocol uses the "Clean-Dirty-Clean" methodology to prevent cross-contamination.

Phase 1: Preparation (Clean)
  • Engineering Check: Verify fume hood flow is between 80-120 fpm.

  • Static Control: 7-azaindole derivatives are prone to static charge. Place an ionizing bar or anti-static gun inside the hood if available.

  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly with air (do not blow into them with your mouth).

Phase 2: Execution (Dirty)
  • Weighing:

    • Open the secondary container inside the hood.

    • Use a disposable spatula. Never re-use spatulas for this compound class to avoid cross-contaminating stock bottles.

    • Expert Tip: If the powder is "fluffy" (low bulk density), wet the weighing boat slightly with the target solvent (if compatible) to trap the dust immediately upon transfer.

  • Solubilization:

    • Add solvent immediately. Once in solution, the inhalation risk drops, but the permeation risk spikes .

    • If using Dichloromethane (DCM), immediately don a Silver Shield laminate glove under your nitrile glove.

Phase 3: Decontamination (Clean)
  • Wipe Down: Wipe the balance and hood surface with a solvent-dampened towel (acetone or ethanol).

  • Doffing: Remove outer gloves inside the hood. Turn them inside out as you pull them off to trap residues.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency & Disposal Logistics

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/ethanol) to dampen, then scoop into a waste bag.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean area with 10% bleach solution followed by water. The hypochlorite helps oxidize the electron-rich pyrrole ring, aiding in degradation.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents if your facility separates them (cost saving).

  • Labeling: Clearly mark as "Contains 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine - Toxic/Irritant."

References

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-c]pyridine (Analogous Safety Data).[1] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.